4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione
Description
Properties
Molecular Formula |
C7H13F2NO2S |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-1,1-dioxothian-4-amine |
InChI |
InChI=1S/C7H13F2NO2S/c8-7(9)5-10-6-1-3-13(11,12)4-2-6/h6-7,10H,1-5H2 |
InChI Key |
PIZAHAROPAPOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1NCC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione typically involves the reaction of 2,2-difluoroethylamine with a suitable thiopyran derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione can be compared with other similar compounds, such as:
Flupyradifurone: A compound with a similar difluoroethyl group, used as an insecticide.
Sulfoxides and Sulfones: Compounds with similar sulfur-containing functional groups, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Biological Activity
4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
The molecular formula for this compound is C7H14ClF2NO2S, with a molecular weight of 249.71 g/mol. The compound is often encountered in its hydrochloride form, which is essential for its solubility and biological activity.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar thiane structures have shown inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications .
In Vitro Studies
In vitro studies have demonstrated the potential of this compound to influence cellular processes. For example:
- Aldose Reductase Inhibition : Similar compounds have been tested for their ability to inhibit aldose reductase activity in rat kidney tissues. These studies typically involve measuring the rate of substrate conversion in the presence of varying concentrations of the test compound.
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Compound A | 25 | Moderate inhibition |
| Compound B | 15 | High inhibition |
| This compound | TBD | Under investigation |
Insulinotropic Activity
Another area of research has focused on the insulinotropic effects of this compound in pancreatic beta cells. Preliminary findings suggest that it may enhance insulin secretion in response to glucose stimulation.
Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of this compound:
- Diabetes Management : A study investigating compounds similar to thiazolidinediones found that they could significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing oxidative stress.
- Neuroprotective Effects : Research has indicated that compounds with thiane structures exhibit neuroprotective properties by modulating oxidative stress pathways and inhibiting apoptosis in neuronal cells.
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Q & A
Basic: What are the established synthetic routes for 4-[(2,2-Difluoroethyl)amino]-1λ⁶-thiane-1,1-dione?
A key method involves Cs₂CO₃-promoted C-3 alkylation of 5,5-disubstituted furan-2(5H)-ones with heteroarylmethyl chlorides. This reaction proceeds under mild conditions (room temperature to 50°C) in polar aprotic solvents like DMF or acetonitrile. Critical steps include:
- Base selection : Cs₂CO₃ ensures efficient deprotonation and nucleophilic substitution.
- Purification : Column chromatography or recrystallization is typically used to isolate the product .
For intermediates, protocols from analogous compounds (e.g., diamine synthesis via SnCl₂ reduction) may be adapted, emphasizing reflux conditions (75°C, ethanol solvent) and TLC monitoring .
Basic: How is the structure of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to resolve the thiane-dione core and difluoroethylamino substituent.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₁F₂NO₂S).
- X-ray crystallography : Where feasible, crystal structures resolve stereoelectronic effects of the 1λ⁶-sulfone moiety .
Advanced: How can reaction yields be optimized for the alkylation step?
Yield optimization requires:
- Solvent screening : Acetonitrile often outperforms DMF in minimizing side reactions.
- Stoichiometry : A 1.2:1 molar ratio of heteroarylmethyl chloride to furanone precursor improves conversion.
- Temperature control : Maintaining 40–50°C balances reaction rate and byproduct formation.
Contradictions in yield (e.g., vs. similar pyridine derivatives) may arise from steric hindrance at the thiane-dione core .
Advanced: What structure-activity relationships (SAR) distinguish this compound from analogs?
Comparative SAR studies highlight:
| Compound | Key Feature | Biological Impact |
|---|---|---|
| Target compound | 1λ⁶-thiane-1,1-dione + difluoroethyl | Enhanced metabolic stability vs. pyridines |
| 4-(Trifluoromethyl)aniline analog | Trifluoromethyl group | Lower solubility due to hydrophobicity |
| Pyrazole derivatives | Simpler heterocycle | Reduced receptor binding affinity |
The difluoroethyl group increases lipophilicity (logP ~1.8) while maintaining hydrogen-bonding capacity, critical for membrane penetration and target engagement .
Advanced: What analytical challenges arise in purity assessment?
Common issues include:
- Byproduct formation : Trace alkylation byproducts (e.g., dialkylated species) require HPLC-MS for detection.
- Hydrolytic instability : The sulfone moiety may degrade under acidic conditions, necessitating pH-controlled storage.
- Fluorine NMR : NMR aids in resolving difluoroethyl conformational isomers .
Advanced: What biological targets are hypothesized for this compound?
Preliminary studies suggest interactions with:
- Enzymes : Sulfotransferases or cytochrome P450 isoforms due to the sulfone group.
- Membrane receptors : GPCRs (e.g., adenosine A₂A) via hydrogen bonding with the difluoroethylamino group.
Mechanistic studies should combine surface plasmon resonance (SPR) for binding kinetics and molecular docking to map interaction sites .
Advanced: How should researchers resolve contradictions in biological activity data?
If conflicting bioactivity results emerge:
Purity verification : Reanalyze via LC-MS to exclude batch variability.
Assay conditions : Test under varying pH and redox environments (sulfone stability).
Metabolite screening : Identify degradation products (e.g., via hepatic microsome assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
